

The Selective Profile of ITI-214: A Potent Phosphodiesterase 1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ITI-214

Cat. No.: B560036

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ITI-214, also known as lenrispodun, is a novel, potent, and highly selective inhibitor of phosphodiesterase 1 (PDE1). This technical guide provides an in-depth overview of the selectivity profile of **ITI-214**, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. By inhibiting PDE1, **ITI-214** prevents the degradation of cAMP and cGMP, thereby amplifying downstream signaling pathways. This mechanism of action has shown potential therapeutic benefits in a range of disorders, including those affecting the central nervous system and the cardiovascular system^{[1][2][3][4]}.

Quantitative Selectivity Profile of ITI-214

ITI-214 exhibits picomolar inhibitory potency for PDE1 isoforms and demonstrates exceptional selectivity against other PDE families^{[1][5][6]}. The following table summarizes the inhibitory

constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) of **ITI-214** against a panel of recombinant human phosphodiesterases.

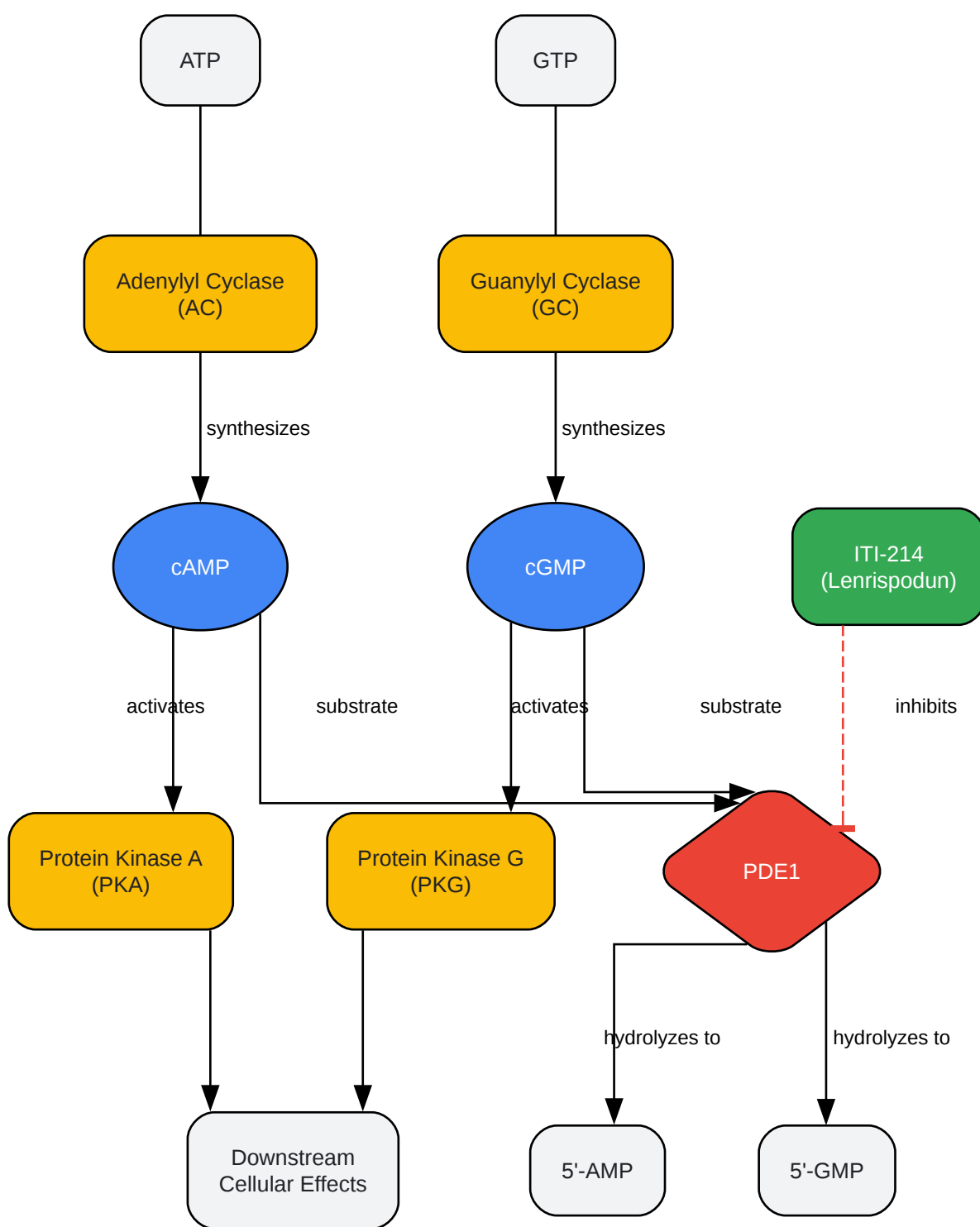
PDE Isoform	K_i (pM)	IC_{50} (pM)	Selectivity vs. PDE1A (fold)
PDE1A	33[5][7][8]	35[9]	1
PDE1B	380[5][6][8]	-	11.5
PDE1C	37[6][8]	35[9]	1.1
PDE4D	33,000[5][8]	-	>1000
Other PDEs	-	-	>10,000 - 300,000[5][8]

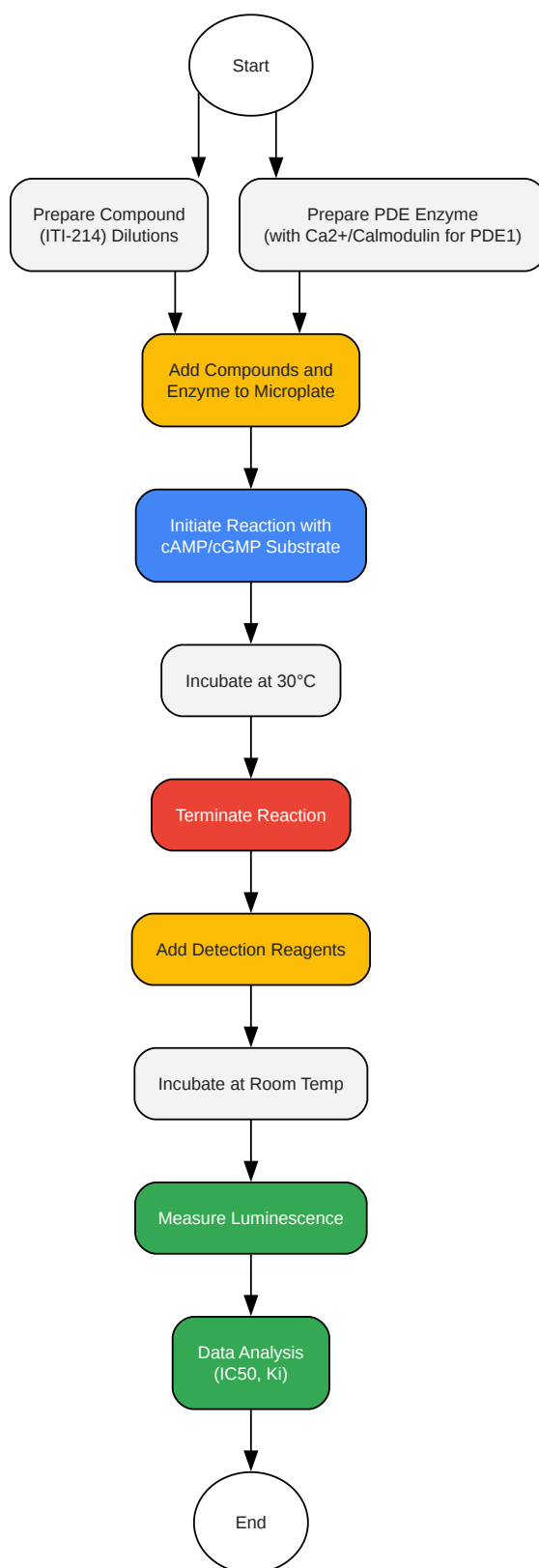
Data compiled from multiple preclinical studies.

The data clearly indicates that **ITI-214** is a potent inhibitor of PDE1A and PDE1C, with a slightly lower potency for PDE1B. Importantly, its selectivity for PDE1 isoforms is over 1000-fold higher than for the next nearest PDE family, PDE4D, and even greater for other PDE families[5][7][8]. This high selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate.

Signaling Pathway of PDE1 Inhibition

The primary mechanism of action of **ITI-214** is the inhibition of PDE1, which leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers in a multitude of signaling pathways. The diagram below illustrates the central role of PDE1 in modulating cyclic nucleotide signaling.





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- To cite this document: BenchChem. [The Selective Profile of ITI-214: A Potent Phosphodiesterase 1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560036#iti-214-phosphodiesterase-1-selectivity-profile]

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